Stereoselective Potency: (R)- vs (S)-alpha-Methylhistamine H3 Receptor Activity
The (R)-enantiomer of alpha-methylhistamine is 120-fold more potent at the H3 receptor than the (S)-enantiomer, establishing stereospecificity as a critical determinant of pharmacological activity . This difference is essential for researchers to consider when selecting the appropriate compound for in vitro or in vivo studies, as the racemate or the wrong enantiomer will yield significantly attenuated or confounding results.
| Evidence Dimension | H3 Receptor Potency (Relative Activity) |
|---|---|
| Target Compound Data | Reference potency (defined as 1x) |
| Comparator Or Baseline | (S)-alpha-Methylhistamine: 120-fold less potent than (R)-enantiomer |
| Quantified Difference | 120-fold difference in potency |
| Conditions | Functional H3 receptor assay (specific assay not detailed in datasheet but implied by standard pharmacology) |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for achieving the expected pharmacological activity and for accurate interpretation of experimental data.
